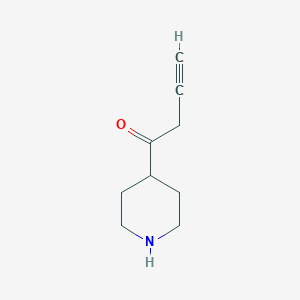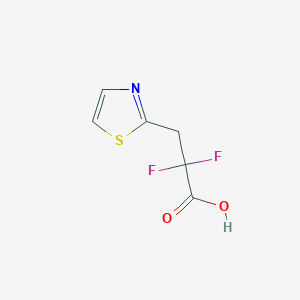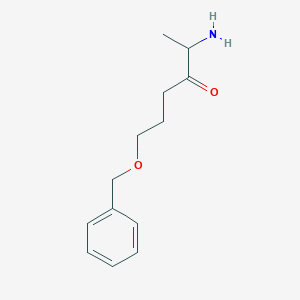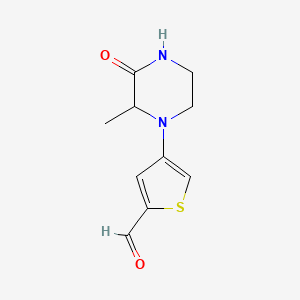
4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a piperazine derivative. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are common methods . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using catalysts and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Electrophilic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler derivative with similar reactivity.
2-Methylthiophene: Lacks the piperazine moiety but shares the thiophene core.
Piperazine derivatives: Compounds like piperazine-2-carboxylic acid share the piperazine structure.
Uniqueness
4-(2-Methyl-3-oxopiperazin-1-YL)thiophene-2-carbaldehyde is unique due to its combined thiophene and piperazine structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
4-(2-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c1-7-10(14)11-2-3-12(7)8-4-9(5-13)15-6-8/h4-7H,2-3H2,1H3,(H,11,14) |
InChI Key |
OJDKSDQNOOFTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCCN1C2=CSC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol](/img/structure/B15255358.png)

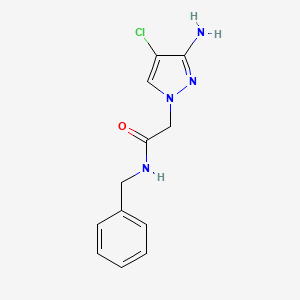
![(2E)-3-[3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)phenyl]acrylic acid](/img/structure/B15255380.png)


![1-[1-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B15255394.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-ol](/img/structure/B15255418.png)
